molecular formula C23H24FN3O2 B2627743 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 877633-41-5

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide

Cat. No.: B2627743
CAS No.: 877633-41-5
M. Wt: 393.462
InChI Key: HLPSJWSANJWQHG-UHFFFAOYSA-N
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Description

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H24FN3O2 and its molecular weight is 393.462. The purity is usually 95%.
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Scientific Research Applications

Antidepressant and Antianxiety Potential

A study on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine demonstrated significant antidepressant and antianxiety activities. These derivatives, synthesized through a series of chemical reactions starting from 2-acetylfuran, were evaluated using Porsolt’s behavioral despair and the plus maze method on albino mice. Compounds from this series reduced the duration of immobility times significantly, indicating their potential as antidepressant and antianxiety agents (Kumar et al., 2017).

Antipsychotic Potential

Research on conformationally constrained butyrophenones with affinities for dopamine and serotonin receptors synthesized a series of novel compounds evaluated as antipsychotic agents. The study highlighted the importance of the amine fragment connected to the cyclohexanone structure for determining potency and selectivity. Some compounds demonstrated selective affinity for 5-HT(2A) receptors, suggesting their potential effectiveness as neuroleptic drugs (Raviña et al., 2000).

Serotonin Receptor Antagonist

The synthesis of 4-(benzo[b]furan-2 or 3-yl)- and 4-(benzo[b]-thiophen-3-yl)piperidines with 5-HT2 antagonist activity was reported, showing potent in vitro antagonist activity against serotonin receptors. These findings suggest the utility of such compounds in the development of new therapeutic agents targeting serotonin receptors (Watanabe et al., 1993).

PET Imaging of Serotonin 5-HT(1A) Receptors

A study on N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides prepared by labeling their precursors for PET imaging revealed one derivative as a selective and high affinity 5-HT1A receptor antagonist. This derivative demonstrated high brain uptake and stability, making it a promising candidate for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

Neuroinflammation Imaging

A ligand developed for PET imaging of colony-stimulating factor 1 receptor (CSF1R), involved in neuroinflammation and neurodegenerative diseases, showed binding affinity comparable to known CSF1R inhibitors. PET/CT images indicated higher uptake in the treated mouse brain, suggesting its potential as a radioligand for CSF1R imaging (Lee et al., 2022).

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c24-19-9-4-5-10-20(19)26-12-14-27(15-13-26)21(22-11-6-16-29-22)17-25-23(28)18-7-2-1-3-8-18/h1-11,16,21H,12-15,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPSJWSANJWQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.